Mmp inhibitor II

Vue d'ensemble

Description

L'Inhibiteur de MMP II est un inhibiteur puissant, réversible et à large spectre des métalloprotéinases matricielles (MMP). Les MMP sont une famille d'endopeptidases dépendantes du zinc qui dégradent divers composants de la matrice extracellulaire, tels que le collagène, les protéoglycanes, la laminine, l'élastine et la fibronectine . L'Inhibiteur de MMP II a montré une activité inhibitrice contre plusieurs MMP, notamment MMP-1, MMP-3, MMP-7 et MMP-9 .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

La synthèse de l'Inhibiteur de MMP II implique la préparation d'un composé de biphénylsulfonamido-hydroxamate. La voie synthétique comprend généralement les étapes suivantes :

Formation de la biphénylsulfonamide : La réaction du chlorure de biphénylsulfonyle avec une amine pour former la biphénylsulfonamide.

Formation de l'hydroxamate : La réaction de la biphénylsulfonamide avec l'hydroxylamine pour former le groupe hydroxamate.

Méthodes de production industrielle

La production industrielle de l'Inhibiteur de MMP II suit des voies synthétiques similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles, telles que la température, la pression et le choix du solvant, afin de maximiser le rendement et la pureté. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et la constance de la production .

Analyse Des Réactions Chimiques

Types de réactions

L'Inhibiteur de MMP II subit diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxamate peut être oxydé dans des conditions spécifiques.

Réduction : La fraction biphénylsulfonamide peut être réduite pour former différents dérivés.

Substitution : Le groupe biphénylsulfonamide peut subir des réactions de substitution avec divers nucléophiles.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des nucléophiles comme les amines, les thiols et les alcools peuvent être utilisés dans les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent les hydroxamates oxydés, les dérivés biphényliques réduits et les biphénylsulfonamides substituées .

Applications de la recherche scientifique

L'Inhibiteur de MMP II a un large éventail d'applications de recherche scientifique, notamment :

Mécanisme d'action

L'Inhibiteur de MMP II exerce ses effets en se liant à l'ion zinc au site actif des métalloprotéinases matricielles. Cette liaison empêche l'enzyme d'interagir avec ses substrats naturels, inhibant ainsi son activité protéolytique . L'inhibiteur imite la structure peptidique des substrats naturels des MMP, bloquant la dégradation de la matrice extracellulaire .

Applications De Recherche Scientifique

Cancer Therapy

MMP-2 is often overexpressed in various cancers, contributing to tumor invasion and metastasis. Inhibiting this enzyme has been shown to reduce tumor growth and spread.

- Case Study: Multiple Myeloma

- A study demonstrated that bone-seeking MMP-2 specific inhibitors (BMMPIs) effectively reduced multiple myeloma burden and protected against cancer-induced osteolysis. These inhibitors were designed to target the skeletal tissue specifically, minimizing systemic toxicity .

- The use of BMMPIs resulted in a significant decrease in MMP-2 activity within the bone microenvironment, showcasing their potential for targeted cancer therapy .

Cardiovascular Protection

MMP-2 has been implicated in cardiovascular diseases, particularly in ischemia-reperfusion injury.

- Case Study: Acute Myocardial Infarction

- Research indicated that novel imidazole-carboxylic acid derivatives of MMP-2 inhibitors showed significant cardioprotective effects when tested on neonatal rat cardiac myocytes subjected to simulated ischemia and reoxygenation injury. The most effective compound (MMPI-1154) significantly reduced infarct size at a concentration of 1 μM .

- This suggests that selective inhibition of MMP-2 can mimic ischemic preconditioning effects, offering a promising therapeutic avenue for acute myocardial infarction .

Data Tables

Inhibition Mechanisms

- Competitive Inhibition : The inhibitor competes with the substrate for binding to the active site.

- Non-competitive Inhibition : The inhibitor binds to an allosteric site, altering enzyme conformation and reducing activity.

Mécanisme D'action

MMP Inhibitor II exerts its effects by binding to the zinc ion at the active site of matrix metalloproteinases. This binding prevents the enzyme from interacting with its natural substrates, thereby inhibiting its proteolytic activity . The inhibitor mimics the peptide structure of natural MMP substrates, blocking the degradation of the extracellular matrix .

Comparaison Avec Des Composés Similaires

Composés similaires

Inhibiteur de MMP-2 II : Un analogue d'oxirane p-sulfonamido de SB-3CT, sélectif pour MMP-2.

Inhibiteur de MMP-2/MMP-9 II : Un composé de biphénylsulfonamido-hydroxamate ciblant MMP-2 et MMP-9.

Marimastat : Un inhibiteur de MMP à large spectre utilisé dans les essais cliniques.

Unicité

L'Inhibiteur de MMP II est unique en raison de son activité inhibitrice à large spectre contre plusieurs MMP, notamment MMP-1, MMP-3, MMP-7 et MMP-9 . Cette activité à large spectre en fait un outil précieux pour étudier le rôle des MMP dans divers processus physiologiques et pathologiques .

Activité Biologique

Matrix metalloproteinases (MMPs) are a family of enzymes involved in the degradation of extracellular matrix components, playing critical roles in various physiological and pathological processes, including tissue remodeling, wound healing, and cancer metastasis. MMP-2 and MMP-9 are two prominent members of this family, and their dysregulation is associated with numerous diseases, particularly cancer. MMP Inhibitor II (CAS 193807-60-2) is a small molecule designed to selectively inhibit these enzymes, thereby modulating their biological activity.

This compound is chemically identified as (2R)-[(4-Biphenylylsulfonyl)amino]-N-hydroxy-3-phenylpropionamide . Its empirical formula is with a molecular weight of approximately 396.46 g/mol. The inhibitor exhibits potent activity against MMP-2 and MMP-9 with IC50 values of 17 nM and 30 nM, respectively .

The mechanism by which this compound exerts its effects involves the binding to the active site of the MMPs, thus preventing substrate access and subsequent proteolytic activity. This inhibition can lead to a reduction in tumor invasion and metastasis, making it a potential therapeutic agent in oncology.

Biological Activity in Cancer Models

1. In Vivo Studies:

this compound has demonstrated significant efficacy in various preclinical models:

- Lewis Lung Carcinoma Model: In murine studies, the compound effectively inhibited lung colonization induced by Lewis lung carcinoma cells, suggesting its potential utility in preventing metastasis .

- Multiple Myeloma: Research indicates that bone-seeking MMP inhibitors (BMMPIs), which include derivatives of this compound, can decrease tumor burden and protect against osteolysis in multiple myeloma models. These inhibitors selectively target the bone microenvironment, thereby minimizing systemic toxicity while effectively inhibiting MMP-2 activity .

2. Cardioprotection Studies:

Recent studies have explored the use of MMP inhibitors for cardioprotection during ischemic events. Novel compounds based on imidazole and thiazole scaffolds have shown superior efficacy compared to traditional hydroxamic acid derivatives in inhibiting MMP-2, highlighting the ongoing development of more selective inhibitors .

Case Study 1: Efficacy in Cancer Treatment

A study involving multiple myeloma utilized BMMPIs derived from bisphosphonates to selectively inhibit MMP-2. The results showed that these inhibitors significantly reduced MMP-2 activity in the bone microenvironment while maintaining low systemic toxicity levels. This approach demonstrates the feasibility of targeted therapy for skeletal malignancies using MMP inhibitors .

Case Study 2: Ischemia-Reperfusion Injury

In a study focused on acute cardioprotection, researchers applied a screening cascade to identify effective MMP-2 inhibitors. The selected compounds were tested on neonatal cardiac myocytes under simulated ischemic conditions, revealing promising results that suggest potential therapeutic applications for heart injury prevention .

Summary of Findings

| Study | Model | Findings | |

|---|---|---|---|

| Lewis Lung Carcinoma | Murine | Inhibition of lung colonization | Potential anti-metastatic agent |

| Multiple Myeloma | Bone microenvironment | Reduced tumor burden; selective MMP-2 inhibition | Feasible targeted therapy |

| Ischemia-Reperfusion Injury | Neonatal cardiac myocytes | Effective cardioprotection | Promising therapeutic strategy |

Propriétés

IUPAC Name |

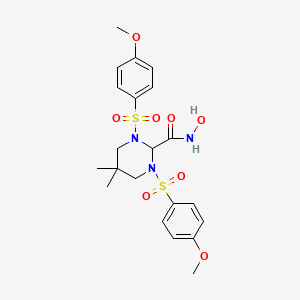

N-hydroxy-1,3-bis[(4-methoxyphenyl)sulfonyl]-5,5-dimethyl-1,3-diazinane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O8S2/c1-21(2)13-23(33(27,28)17-9-5-15(31-3)6-10-17)20(19(25)22-26)24(14-21)34(29,30)18-11-7-16(32-4)8-12-18/h5-12,20,26H,13-14H2,1-4H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCSWSPNUKWMZHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C(N(C1)S(=O)(=O)C2=CC=C(C=C2)OC)C(=O)NO)S(=O)(=O)C3=CC=C(C=C3)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00174336 | |

| Record name | 2-Pyrimidinecarboxamide, hexahydro-N-hydroxy-1,3-bis((4-methoxyphenyl)sulfonyl)-5,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

513.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203915-59-7 | |

| Record name | 2-Pyrimidinecarboxamide, hexahydro-N-hydroxy-1,3-bis((4-methoxyphenyl)sulfonyl)-5,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203915597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyrimidinecarboxamide, hexahydro-N-hydroxy-1,3-bis((4-methoxyphenyl)sulfonyl)-5,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.